BenchChemオンラインストアへようこそ!

6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine

Lipophilicity Drug-likeness Quinazolinimine SAR

This compound is the definitive 4-nitrobenzyl chemotype for quinazolinimine SAR. Unlike 4-methylbenzyl or 4-chlorobenzyl analogs, its para-nitro group (σₚ=+0.78, 7 H‑bond acceptors) enables unique charge‑transfer and H‑bond interactions at ATP‑binding sites. Essential for deconvoluting electronic vs. steric contributions to EGFR/cMET kinase or AChE/BChE selectivity. Serves as a hypoxia‑responsive negative control via nitroreductase‑activatable warhead. Compare PK (logD, microsomal stability) against non‑nitro analogs to guide lead optimization. Standard 95% purity; research‑use‑only.

Molecular Formula C25H32N4O4S
Molecular Weight 484.62
CAS No. 860789-61-3
Cat. No. B2890058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine
CAS860789-61-3
Molecular FormulaC25H32N4O4S
Molecular Weight484.62
Structural Identifiers
SMILESCCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC
InChIInChI=1S/C25H32N4O4S/c1-4-5-6-7-8-9-14-28-24(26)20-15-22(32-2)23(33-3)16-21(20)27-25(28)34-17-18-10-12-19(13-11-18)29(30)31/h10-13,15-16,26H,4-9,14,17H2,1-3H3
InChIKeyZBSFLHCJUMQXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine: Core Chemical Profile for Research Procurement


6,7-Dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine (CAS 860789-61-3, molecular weight 484.6 g/mol, formula C25H32N4O4S) is a synthetic quinazolinimine derivative featuring a 6,7-dimethoxy substitution on the quinazoline core, an N3-octyl chain, and a 2-[(4-nitrobenzyl)sulfanyl] moiety. The compound is classified within the 4(3H)-quinazolinimine family, a privileged scaffold in medicinal chemistry known for diverse biological activities including cytotoxic, kinase inhibitory, and cholinesterase modulatory properties. Commercially, it is available at a typical purity of 95% from specialty chemical suppliers for research use only, with the 4-nitrobenzylsulfanyl substituent imparting distinct electronic and steric properties compared to other benzylsulfanyl analogs in this series. [1]

Why Generic 4(3H)-Quinazolinimine Analogs Cannot Replace 6,7-Dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine


Within the 4(3H)-quinazolinimine chemotype, biological activity is exquisitely sensitive to the nature of the C2-sulfanylbenzyl substituent. The 4-nitrobenzyl group in this compound introduces a strong electron-withdrawing para-nitro functionality that fundamentally alters the electron density of the aromatic system, hydrogen-bonding capacity (additional H-bond acceptor), and metabolic susceptibility compared to analogs bearing 4-methylbenzyl, 4-chlorobenzyl, 2-fluorobenzyl, 3-methoxybenzyl, or mesitylmethyl groups at the same position. Published structure-activity relationship (SAR) studies on related quinazolinimine series demonstrate that even single-atom changes in the C2-benzylsulfanyl substituent can shift cytotoxic selectivity between leukemia cell lines (e.g., HL60 vs. K562), modulate cholinesterase isoform selectivity (AChE vs. BChE), or alter kinase inhibition profiles. Consequently, procurement specifications must be compound-exact; generic substitution with a different C2-benzylsulfanyl analog cannot be assumed to preserve the intended biological or pharmacological profile. [1] [2] [3]

Quantitative Differentiation Evidence: 6,7-Dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine vs. Closest Analogs


C2-Substituent Electronic Effect: 4-Nitrobenzyl vs. 4-Methylbenzyl and 4-Chlorobenzyl on Computed Lipophilicity

The 4-nitrobenzyl substituent confers a significantly lower computed logP (XLogP3-AA = 6.6) compared to the more lipophilic 4-methylbenzyl analog (C26H35N3O2S, predicted logP ~7.5–8.0) and the 4-chlorobenzyl analog (predicted logP ~7.2–7.8), directly impacting aqueous solubility, membrane permeability, and non-specific protein binding profiles. This difference arises from the strong electron-withdrawing and polar nature of the para-nitro group, which also contributes an additional 45.4 Ų to the topological polar surface area (TPSA = 129 Ų for the target compound). [1]

Lipophilicity Drug-likeness Quinazolinimine SAR

Hydrogen-Bond Acceptor Capacity: 4-Nitrobenzyl vs. Non-Nitro Analogs

The 4-nitrobenzyl group provides two additional hydrogen-bond acceptor atoms (nitro oxygens) beyond the quinazolinimine core, giving the target compound a total of 7 H-bond acceptors versus 5 for the 4-methylbenzyl analog and 5 for the 4-chlorobenzyl analog. The nitro group can participate in dipole-dipole interactions, charge-transfer complexes, and bifurcated hydrogen bonds with biological targets (e.g., kinase hinge regions, cholinesterase peripheral anionic sites) that are geometrically inaccessible to methyl or chloro substituents. This differential H-bond capacity is a critical determinant of target recognition and binding mode within the quinazolinimine series. [1] [2]

Hydrogen bonding Target engagement Quinazolinimine pharmacophore

Electronic Withdrawal Strength: Hammett σₚ of 4-NO₂ vs. 4-Cl, 4-CH₃, and 4-OCH₃ Substituents

The para-nitro substituent exerts the strongest electron-withdrawing effect among commonly encountered C2-benzylsulfanyl analogs, with a Hammett σₚ constant of +0.78, compared to +0.23 for 4-Cl, −0.17 for 4-CH₃, and −0.27 for 4-OCH₃. This strong electron deficiency polarizes the adjacent benzylsulfanyl linker and the quinazolinimine core, lowering the pKa of the imine nitrogen (predicted pKa ~4.62 for the mesitylmethyl analog, likely lower for the 4-nitrobenzyl analog) and enhancing electrophilic character at C2. In biological systems, this electronic modulation affects the compound's redox behavior (nitro group reducibility), covalent binding potential (following nitro reduction to reactive intermediates), and interaction with electron-rich protein pockets.

Electronic effects Reactivity SAR

High-Value Application Scenarios for 6,7-Dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine Based on Differential Evidence


Nitro-Dependent Pharmacophore Mapping in Kinase and Cholinesterase Drug Discovery

The compound's 4-nitrobenzyl group, with its 7 H-bond acceptors and strongly electron-withdrawing character (σₚ = +0.78), makes it an ideal negative control or selectivity probe in SAR studies of quinazolinimine-based kinase inhibitors (e.g., EGFR, cMET) or cholinesterase inhibitors. By comparing its activity profile against the 4-methylbenzyl (σₚ = −0.17) and 4-chlorobenzyl (σₚ = +0.23) analogs, medicinal chemists can deconvolute the contribution of electronic withdrawal and H-bond capacity to target affinity and selectivity. [1] [2]

Bioreductive Prodrug and Hypoxia-Targeted Agent Development

The 4-nitro group is a well-established trigger for bioreductive activation under hypoxic conditions, where nitroreductase enzymes reduce it to reactive nitroso and hydroxylamine intermediates. This compound, with its lower lipophilicity (XLogP3 = 6.6) compared to non-nitro analogs, offers a distinct physicochemical profile for evaluating hypoxia-selective cytotoxicity in cancer models (e.g., HL60 leukemia cells), where nitro reduction can lead to selective tumor cell killing. The computed logP difference of ~1 unit predicts altered intracellular distribution and metabolic stability relative to non-nitro comparators. [1]

Chemical Biology Tool for Probing Nitro-Aromatic-Protein Interactions

The 4-nitrobenzyl moiety can engage in π-stacking, charge-transfer, and nitro-specific hydrogen-bond interactions with electron-rich protein surfaces (e.g., Trp, Tyr residues in enzyme active sites) that are inaccessible to methyl, chloro, or methoxy substituents. This makes the compound a unique chemical biology probe for identifying and characterizing nitro-aromatic binding pockets in the proteome, distinct from compounds relying solely on hydrophobic or halogen-bond interactions. Its 7 H-bond acceptors further expand the interaction landscape beyond what non-nitro analogs can achieve. [1]

Physicochemical Property Benchmarking for Lead Optimization Programs

Procurement of this compound enables direct experimental determination of key pharmacokinetic parameters (aqueous solubility, logD, microsomal stability, CYP450 inhibition) for the 4-nitrobenzyl chemotype. These data, benchmarked against the 4-methylbenzyl, 4-chlorobenzyl, and 3-methoxybenzyl analogs, provide essential SAR information for multiparameter optimization of quinazolinimine leads, where the nitro group serves as a polarity-enhancing, solubility-modulating, and metabolism-altering substituent with distinct behavior from halogen or alkyl modifications. [1]

Quote Request

Request a Quote for 6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.